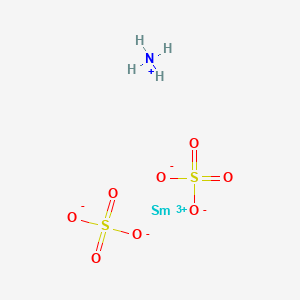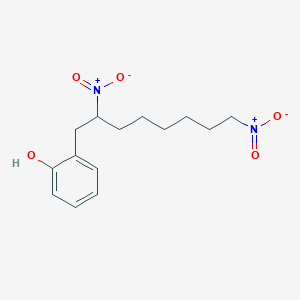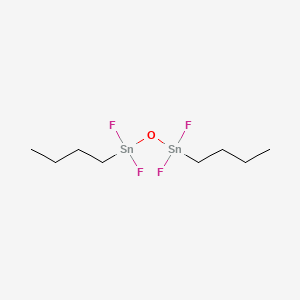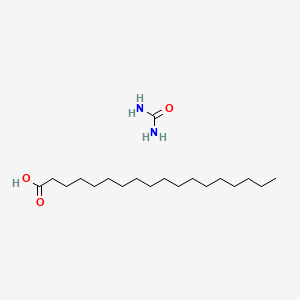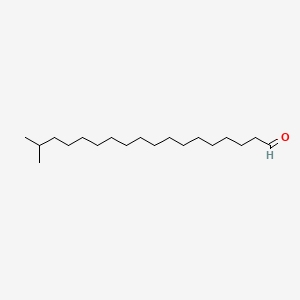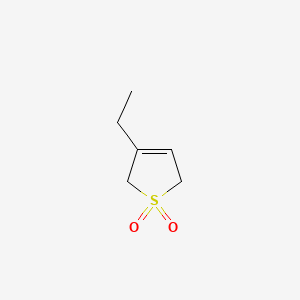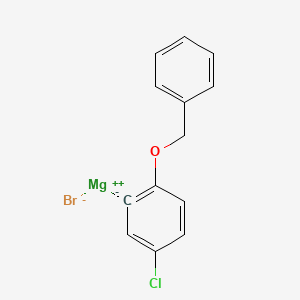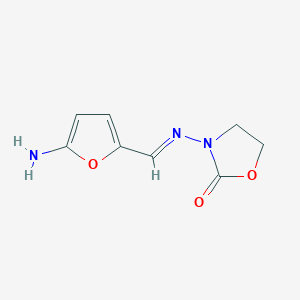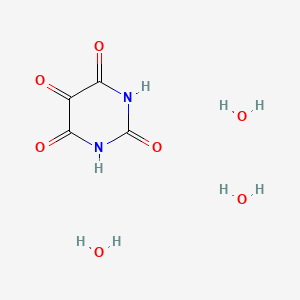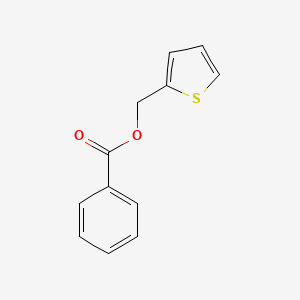
2-Thienylmethyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Thienylmethyl benzoate is an organic compound with the molecular formula C12H10O2S and a molecular weight of 218.27 g/mol . It is also known by other names such as 2-Thenyl benzoate and Thiophen-2-ylmethyl benzoate . This compound is characterized by the presence of a thienyl group attached to a benzoate ester, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
The synthesis of 2-Thienylmethyl benzoate can be achieved through several methods. One common synthetic route involves the esterification of 2-thiophenemethanol with benzoic acid in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. High-performance liquid chromatography (HPLC) can be used to purify the final product .
Analyse Des Réactions Chimiques
2-Thienylmethyl benzoate undergoes various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-Thienylmethyl benzoate has a wide range of applications in scientific research:
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its unique structural features.
Mécanisme D'action
The mechanism of action of 2-Thienylmethyl benzoate involves its interaction with specific molecular targets and pathways. The thienyl group can participate in π-π interactions with aromatic residues in proteins, while the ester group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
2-Thienylmethyl benzoate can be compared with similar compounds such as 5-Methyl-2-thienylmethyl benzoate and other thienyl-substituted benzoates . These compounds share similar structural features but may differ in their reactivity and biological activity. For example, 5-Methyl-2-thienylmethyl benzoate has an additional methyl group, which can influence its steric and electronic properties, potentially leading to different chemical behavior and applications .
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research Its unique structural features enable it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis
Propriétés
Numéro CAS |
85455-66-9 |
|---|---|
Formule moléculaire |
C12H10O2S |
Poids moléculaire |
218.27 g/mol |
Nom IUPAC |
thiophen-2-ylmethyl benzoate |
InChI |
InChI=1S/C12H10O2S/c13-12(10-5-2-1-3-6-10)14-9-11-7-4-8-15-11/h1-8H,9H2 |
Clé InChI |
QFKZQXHPVSHDMJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)OCC2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


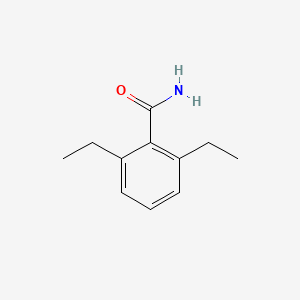
![barium(2+);[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphate](/img/structure/B12646560.png)
